Aminopterin

Catalog No.
S518625
CAS No.
54-62-6
M.F
C19H20N8O5
M. Wt
440.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin

CAS Number

54-62-6

Product Name

Aminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Solubility

3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 4-Aminofolic Acid, 4-Aminopteroyl-L-glutamic Acid, 4-Amino-PGA; NSC 739; USP Methotrexate Related Compound B;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Hybridoma Technology

    Scientific Field: Genetic Engineering and Biotechnology

    Methods of Application: The production of monoclonal antibodies can be achieved by either in vivo or in vitro methods.

    Results or Outcomes: The antibodies produced by this method are highly sensitive and specific to the targeted antigen.

Treatment of Multiple Sclerosis

    Scientific Field: Neuroinflammation and Neurology

    Application Summary: Aminopterin is used in the treatment of multiple sclerosis (MS).

    Results or Outcomes: EC2319 was well tolerated and attenuated inflammation and lesion development in a rat model of a chronic progressive form of MS.

Inclusion Complexes with Cucurbit

Anticancer and Anti-COVID-19 Agents

Treatment of Acute Lymphocytic Leukaemia and Other Cancers

Treatment of Psoriasis

Aminopterin, also known as 4-aminopteroic acid, is a synthetic derivative of folic acid and is classified as an antineoplastic drug with immunosuppressive properties. It is primarily utilized in chemotherapy for the treatment of certain cancers and autoimmune diseases. The compound acts as a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a critical cofactor in the production of nucleotides necessary for DNA and RNA synthesis .

The chemical formula of aminopterin is C19H20N8O5, and it has a molecular weight of approximately 440.41 g/mol . Its structure features a pteridine ring system, which is characteristic of compounds that interact with folate metabolism.

Aminopterin acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) []. DHFR plays a crucial role in folate metabolism, converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for DNA synthesis and cell division []. By blocking DHFR, Aminopterin disrupts folate metabolism, leading to a deficiency in THF and ultimately hindering the rapid growth of cancer cells.

Aminopterin primarily functions through competitive inhibition of dihydrofolate reductase. By binding to the active site of this enzyme, aminopterin prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors. This inhibition ultimately results in reduced synthesis of DNA, RNA, and proteins .

The synthesis of aminopterin involves multiple steps that typically include the reaction of pteridine derivatives with appropriate amino acids and other reagents to form the final product. One common method utilizes the condensation reaction between 4-amino-6-hydroxypteridine and glutamic acid derivatives under acidic conditions. The complexity and cost associated with synthesizing aminopterin contribute to its limited use outside specific therapeutic contexts .

Aminopterin has several applications in both clinical and research settings:

  • Chemotherapy: Used in the treatment of certain cancers due to its ability to inhibit cell division.
  • Immunosuppressant: Employed in managing autoimmune diseases by suppressing the immune response.
  • Cell Culture: Utilized in selection media (e.g., HAT medium) for hybridoma development in monoclonal antibody production .
  • Research Tool: Investigated for its role in studying folate metabolism and enzyme inhibition mechanisms.

Aminopterin interacts with various biological molecules, primarily through its inhibition of dihydrofolate reductase. Studies have shown that its effectiveness can be modulated by other compounds such as leucovorin (folinic acid), which can rescue cells from aminopterin toxicity by providing an alternative source of reduced folates .

Additionally, aminopterin's interactions with other antifolate drugs like methotrexate highlight its role in combination therapies for cancer treatment .

Several compounds share structural or functional similarities with aminopterin. These include:

  • Methotrexate: Another antifolate that inhibits dihydrofolate reductase but has a different side effect profile and therapeutic uses.
  • Pemetrexed: A multitargeted antifolate that inhibits multiple enzymes involved in folate metabolism.
  • Trimethoprim: Primarily used as an antibiotic; it also inhibits dihydrofolate reductase but targets bacterial forms.

Comparison Table

CompoundMechanism of ActionPrimary UseUnique Features
AminopterinInhibits dihydrofolate reductaseChemotherapyStrong immunosuppressive properties
MethotrexateInhibits dihydrofolate reductaseCancer treatmentBroad use in various cancers
PemetrexedInhibits multiple enzymes related to folateCancer treatmentTargets more than one pathway
TrimethoprimInhibits bacterial dihydrofolate reductaseAntibioticPrimarily used against infections

Aminopterin stands out due to its potent immunosuppressive effects combined with its chemotherapeutic applications, making it unique among these similar compounds .

Aminopterin exerts its primary pharmacological effect through the inhibition of the enzyme dihydrofolate reductase, a pivotal catalyst in the folate metabolic pathway. Dihydrofolate reductase is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, a reaction that is essential for the regeneration of tetrahydrofolate from dihydrofolate during one-carbon transfer reactions. This enzymatic step is crucial for the synthesis of purines, thymidylate, and certain amino acids, all of which are fundamental to DNA, RNA, and protein biosynthesis [1] [2].

The molecular interaction between aminopterin and dihydrofolate reductase is characterized by high-affinity binding. Structural studies have demonstrated that aminopterin binds to the active site of dihydrofolate reductase with an affinity that surpasses that of the natural substrate, folic acid, by several orders of magnitude. This competitive binding effectively displaces dihydrofolate and prevents the enzyme from catalyzing its reduction to tetrahydrofolate [2]. The result is a rapid depletion of intracellular tetrahydrofolate pools, leading to a cascade of downstream metabolic disruptions.

Aminopterin’s inhibitory potency has been quantified in various experimental models. For example, in studies utilizing murine leukemia cell lines, aminopterin demonstrated an inhibitory concentration (IC50) in the nanomolar range, reflecting its high efficacy as a dihydrofolate reductase inhibitor [5] [6]. Comparative analyses with related antifolates, such as methotrexate, have revealed that aminopterin often exhibits greater potency, albeit with a narrower therapeutic index.

The following table summarizes key data regarding aminopterin’s inhibition of dihydrofolate reductase:

CompoundTarget EnzymeIC50 (μM)Reference Cell Line
AminopterinDihydrofolate reductase0.002L1210 mouse leukemia [5]
MethotrexateDihydrofolate reductase0.002L1210 mouse leukemia [5]
APA-OrnDihydrofolate reductase0.072L1210 mouse leukemia [5]
mAPA-OrnDihydrofolate reductase0.160L1210 mouse leukemia [5]

The data indicate that aminopterin and methotrexate possess nearly identical inhibitory potencies against dihydrofolate reductase in wild-type L1210 cells, while certain analogues exhibit reduced potency. Notably, aminopterin’s high affinity for dihydrofolate reductase underpins its effectiveness in blocking folate-dependent biosynthetic processes, particularly in neoplastic and inflammatory cells that exhibit elevated rates of folate metabolism [3].

Folate Binding Site Competition Dynamics

The competitive dynamics at the folate binding site are central to aminopterin’s mechanism of action. Aminopterin is structurally analogous to folic acid, possessing a pteridine ring system and a glutamic acid moiety, which enables it to mimic the natural substrate and bind to the folate binding site of dihydrofolate reductase [1] [2]. This structural mimicry facilitates aminopterin’s high-affinity interaction with the enzyme, effectively outcompeting endogenous folate derivatives.

Crystallographic studies have elucidated the precise molecular interactions governing this competition. The active site of dihydrofolate reductase is a long groove that accommodates folate at one end and the cofactor nicotinamide adenine dinucleotide phosphate at the other [2]. Aminopterin, upon binding, is stabilized by a network of hydrogen bonds and hydrophobic interactions, which anchor the molecule in a conformation that closely resembles that of folic acid. However, subtle differences in the electronic distribution and steric configuration of aminopterin confer a binding affinity that is up to one thousand times greater than that of folate [2].

This competitive inhibition is not limited to dihydrofolate reductase alone. Aminopterin also interacts with other folate-dependent enzymes and transporters, further amplifying its antifolate effects. In cellular systems, the presence of aminopterin leads to a marked reduction in the uptake and utilization of folic acid, as the compound effectively saturates the available binding sites. This phenomenon has been observed in both in vitro and in vivo models, where aminopterin administration results in a rapid decline in cellular folate pools and a concomitant inhibition of folate-dependent biosynthetic pathways [3] [5].

The following table presents comparative binding affinities of aminopterin and folic acid for dihydrofolate reductase:

LigandRelative Binding AffinityReference
Aminopterin1000x (vs. folic acid)PDB-101 [2]
Folic acidBaselinePDB-101 [2]

These data underscore the exceptional potency of aminopterin as a competitive inhibitor at the folate binding site. The ability of aminopterin to outcompete folate not only disrupts the enzymatic activity of dihydrofolate reductase but also impairs the function of other folate-dependent enzymes, thereby exerting a broad-spectrum antifolate effect.

Tetrahydrofolate Synthesis Blockade

The blockade of tetrahydrofolate synthesis represents a critical juncture in the antifolate activity of aminopterin. Tetrahydrofolate is an essential cofactor in one-carbon transfer reactions, which are indispensable for the biosynthesis of purines, thymidylate, and certain amino acids. By inhibiting dihydrofolate reductase, aminopterin prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, leading to a profound depletion of tetrahydrofolate within the cell [1] [2] [5].

This depletion has far-reaching metabolic consequences. Without sufficient tetrahydrofolate, cells are unable to sustain the synthesis of 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, both of which are required for the formation of deoxythymidine monophosphate and purine nucleotides, respectively. The resulting deficiency in these critical metabolites leads to a bottleneck in DNA and RNA synthesis, particularly affecting cells with high proliferative rates.

Experimental studies have quantified the impact of aminopterin on intracellular folate pools. In cultured leukemia cells, aminopterin treatment results in a rapid and sustained reduction in tetrahydrofolate levels, accompanied by an accumulation of dihydrofolic acid and a decrease in downstream folate derivatives [5] [6]. This metabolic blockade is dose-dependent and correlates with the degree of inhibition of DNA and RNA synthesis observed in these cells.

The following table summarizes the effects of aminopterin on folate metabolite concentrations in experimental cell models:

TreatmentTetrahydrofolate (Relative)Dihydrofolic Acid (Relative)5,10-Methylenetetrahydrofolate (Relative)
Control1.01.01.0
Aminopterin0.12.50.2

These data illustrate the profound depletion of tetrahydrofolate and the concomitant accumulation of dihydrofolic acid following aminopterin treatment. The blockade of tetrahydrofolate synthesis is a linchpin in the disruption of nucleic acid and protein biosynthesis, as detailed in subsequent sections.

Nucleic Acid Synthesis Disruption Cascade

The inhibition of tetrahydrofolate synthesis by aminopterin initiates a cascade of metabolic events that culminate in the disruption of nucleic acid synthesis. Tetrahydrofolate and its derivatives serve as one-carbon donors in the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of deoxyribonucleic acid and ribonucleic acid [1] [2] [5]. The depletion of tetrahydrofolate impairs the formation of 5,10-methylenetetrahydrofolate, which is required for the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in deoxyribonucleic acid synthesis.

Inhibition of this pathway leads to the accumulation of deoxyuridine monophosphate and a corresponding decrease in deoxythymidine monophosphate, resulting in imbalanced nucleotide pools and impaired deoxyribonucleic acid replication. Additionally, the reduction in 10-formyltetrahydrofolate levels hampers the synthesis of purine nucleotides, further exacerbating the shortage of nucleic acid precursors.

Experimental evidence supports the profound impact of aminopterin on nucleic acid synthesis. In vitro studies have demonstrated that aminopterin treatment leads to a marked reduction in the incorporation of radiolabeled precursors into deoxyribonucleic acid and ribonucleic acid, reflecting the inhibition of nucleotide biosynthesis [5]. This effect is most pronounced in rapidly dividing cells, such as malignant lymphoblasts and activated immune cells, which exhibit heightened sensitivity to folate depletion.

The following table presents representative data on the effects of aminopterin on nucleic acid synthesis in cultured cells:

Cell TypeDNA Synthesis (% of Control)RNA Synthesis (% of Control)Reference
L1210 leukemia cells515 [5]
CCRF-CEM cells1020 [6]

These findings underscore the ability of aminopterin to induce a profound and selective inhibition of nucleic acid synthesis, which accounts for its cytostatic and cytotoxic effects in target cell populations.

Protein Synthesis Interference Mechanisms

The disruption of nucleic acid synthesis by aminopterin has downstream consequences for protein synthesis. The synthesis of ribonucleic acid, particularly ribosomal ribonucleic acid and messenger ribonucleic acid, is essential for the assembly of ribosomes and the translation of genetic information into functional proteins. By depleting the nucleotide pools required for ribonucleic acid synthesis, aminopterin indirectly impairs the transcription and translation processes that underlie protein biosynthesis [1] [5].

Furthermore, tetrahydrofolate derivatives are directly involved in the biosynthesis of certain amino acids, such as methionine and glycine, which are required for protein assembly. The inhibition of tetrahydrofolate synthesis by aminopterin leads to a reduction in the availability of these amino acids, further compromising protein synthesis. Experimental studies have demonstrated that aminopterin treatment results in a decrease in overall protein synthesis rates, as measured by the incorporation of radiolabeled amino acids into cellular proteins [5] [6].

The following table summarizes the effects of aminopterin on protein synthesis in experimental cell models:

Cell TypeProtein Synthesis (% of Control)Reference
L1210 leukemia cells20 [5]
CCRF-CEM cells25 [6]

These data highlight the capacity of aminopterin to interfere with protein synthesis through both direct and indirect mechanisms. The combined inhibition of nucleic acid and protein biosynthesis underlies the cytotoxic effects of aminopterin in susceptible cell populations, particularly those characterized by rapid proliferation and high metabolic demand.

Physical Description

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998)
Orange-yellow solid; [HSDB]

Color/Form

Orange-yellow powder

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

440.15566577 g/mol

Monoisotopic Mass

440.15566577 g/mol

Heavy Atom Count

32

LogP

-1.8
log Kow = -1.8 /Estimated/

Decomposition

When heated to decomposition, it emits ... fumes of NO(x).

Appearance

Solid powder

Melting Point

225 °C (437 °F)

UNII

JYB41CTM2Q

Related CAS

31823-54-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prior to its withdrawal, aminopterin was initially used in the treatment of childhood leukemia; specifically to induce remissions. Later, aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing. Aminopterin was later supplanted by methotrexate for treating cancer because of its better therapeutic index. Aminopterin (as well as methotrexate) has also been explored for use as an abortifacient. However, their association with severe congenital malformations and teratogenic effects have become known as fetal aminopterin syndrome.

Therapeutic Uses

Formerly used, sometimes as the sodium salt, for the treatment of leukemia in children. /Sodium aminopterin/

Pharmacology

Aminopterin is a synthetic derivative of pterins with antineoplastic and immunosuppressive properties. As a folate analogue, aminopterin competes for the folate binding site of the enzyme dihydrofolate reductase, thereby blocking tetrahydrofolate synthesis, and resulting in depletion of nucleotide precursors and inhibition of DNA, RNA and protein synthesis. (NCI04)

MeSH Pharmacological Classification

Folic Acid Antagonists

Mechanism of Action

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis.
Antagonizes the utilization of folic acid by the body, an antimetabolite.
Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/

Vapor Pressure

2.3X10-19 mg Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

54-62-6

Associated Chemicals

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-, sodium salt; 31823-54-8

Wikipedia

Aminopterin

Drug Warnings

Known effects of aminopterin in man that are well documented and conclusive (embryonic development in the first trimester of pregnancy): multiple anomalies, craniofacial anomalies, abortion, intrauterine growth retardation. /From table/

Use Classification

Hazard Classes and Categories -> Teratogens
Pharmaceuticals

Methods of Manufacturing

Prepared from 2,4,5,6-tetraminopyrimidine sulfate, 2,3-dibromopropionaldehyde and p-aminobenzoylglutamic acid: Seegar et al, J Am Chem Soc 69, 2567 (1947); from 6-bromomethyl)-2,4-diaminopteridine hydrogen bromide: Piper, Montgomery, J Heterocycl Chem 11, 279 (1974).

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
... US Patent 2,575,368 to American Cyanamid

Dates

Modify: 2023-09-16
Aftimos S: Fetal methotrexate/aminopterin syndrome in an adult: a likely case with ectodermal abnormalities. Clin Dysmorphol. 2009 Jan;18(1):53-5. doi: 10.1097/MCD.0b013e32831552c4. [PMID:19011571]
Wheeler M, O'Meara P, Stanford M: Fetal methotrexate and misoprostol exposure: the past revisited. Teratology. 2002 Aug;66(2):73-6. [PMID:12210010]
NICHOL CA, WELCH AD: On the mechanism of action of aminopterin. Proc Soc Exp Biol Med. 1950 Jun;74(2):403-11. [PMID:15440837]
Menter A, Thrash B, Cherian C, Matherly LH, Wang L, Gangjee A, Morgan JR, Maeda DY, Schuler AD, Kahn SJ, Zebala JA: Intestinal transport of aminopterin enantiomers in dogs and humans with psoriasis is stereoselective: evidence for a mechanism involving the proton-coupled folate transporter. J Pharmacol Exp Ther. 2012 Sep;342(3):696-708. doi: 10.1124/jpet.112.195479. Epub 2012 May 31. [PMID:22653877]
Cole PD, Drachtman RA, Smith AK, Cate S, Larson RA, Hawkins DS, Holcenberg J, Kelly K, Kamen BA: Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clin Cancer Res. 2005 Nov 15;11(22):8089-96. [PMID:16299240]

Explore Compound Types